Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]-
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Overview
Description
Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridinylidene group, a cyano group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity. The specific industrial methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-6-methyl-2(1H)-pyridinone: This compound shares a similar pyridinylidene structure but differs in the presence of a methyl group instead of a methoxyphenyl group.
Propanedinitrile, (ethoxymethylene)-: Another related compound with an ethoxymethylene group instead of the methoxyphenyl group.
Uniqueness
Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
110954-05-7 |
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Molecular Formula |
C16H10N4O |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
2-[3-cyano-6-(4-methoxyphenyl)-1H-pyridin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C16H10N4O/c1-21-14-5-2-11(3-6-14)15-7-4-12(8-17)16(20-15)13(9-18)10-19/h2-7,20H,1H3 |
InChI Key |
BSWMDNCOMWPFIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C(=C(C#N)C#N)N2)C#N |
Origin of Product |
United States |
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